molecular formula C14H12F3NO B3074171 2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1019473-34-7

2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B3074171
CAS No.: 1019473-34-7
M. Wt: 267.25 g/mol
InChI Key: JMFLWBDLEODYRX-UHFFFAOYSA-N
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Description

2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol typically involves the condensation of 4-(trifluoromethyl)aniline with salicylaldehyde, followed by reduction of the resulting Schiff base. The reaction is usually carried out in methanol or dichloromethane at room temperature, with sodium borohydride as the reducing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors and altering cellular pathways .

Comparison with Similar Compounds

Uniqueness: 2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol is unique due to the combination of its trifluoromethyl, amino, and hydroxyl groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)19/h1-8,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFLWBDLEODYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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